molecular formula C4CaF12N2O8S4 B1419631 Calcium(II) Bis(trifluoromethanesulfonyl)imide CAS No. 165324-09-4

Calcium(II) Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1419631
CAS No.: 165324-09-4
M. Wt: 600.4 g/mol
InChI Key: WFABOCFDABTAPE-UHFFFAOYSA-N
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Description

. It is widely employed as a Lewis acid catalyst in organic synthesis due to its ability to facilitate a range of transformations.

Scientific Research Applications

Calcium(II) bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

  • Chemistry: It is extensively used as a Lewis acid catalyst in organic synthesis, facilitating reactions such as Friedel-Crafts alkylation and sulfonamide synthesis.

  • Medicine: It may be used in the development of pharmaceuticals, especially in the synthesis of drug intermediates.

  • Industry: Its catalytic properties make it valuable in industrial processes, including the production of fine chemicals and materials.

Safety and Hazards

Calcium(II) Bis(trifluoromethanesulfonyl)imide is classified as a Skin Corr. 1B hazard, meaning it can cause severe skin burns and eye damage . Precautionary measures include avoiding inhalation of dust/mist, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

Biochemical Analysis

Biochemical Properties

Calcium(II) Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to act as a Lewis acid catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating transformations such as Friedel-Crafts alkylation and sulfonamide synthesis . The nature of these interactions often involves the activation of electrophiles, making them more reactive towards nucleophiles. This compound’s ability to stabilize carbocations is crucial in these reactions, enhancing the efficiency and selectivity of the processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a Lewis acid catalyst can lead to the activation of specific signaling pathways that depend on the formation of reactive intermediates . Additionally, it may impact gene expression by influencing the activity of transcription factors and other regulatory proteins. The compound’s effects on cellular metabolism can include alterations in metabolic flux and changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its function as a Lewis acid catalyst. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to stabilize carbocations and activate electrophiles is central to its catalytic activity. These interactions can lead to the formation of new chemical bonds, facilitating various biochemical transformations. Additionally, this compound may influence enzyme activity by altering the conformation of active sites or by competing with natural substrates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity . Long-term effects on cellular function observed in in vitro or in vivo studies may include changes in cell viability, alterations in metabolic activity, and shifts in gene expression patterns. These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic activity, facilitating specific biochemical reactions without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and alterations in gene expression. Threshold effects, where a certain dosage level triggers a significant change in biological activity, are also important to consider in these studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical transformations . Its role as a Lewis acid catalyst allows it to participate in reactions that form new chemical bonds, impacting metabolic flux and the levels of specific metabolites. The compound’s interactions with enzymes can lead to changes in enzyme activity, influencing the overall metabolic network within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s hygroscopic nature may also play a role in its distribution, as it can absorb moisture and potentially alter its physical state.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles These localization patterns can affect the compound’s activity and function, as its catalytic activity may be more effective in certain cellular environments

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium(II) bis(trifluoromethanesulfonyl)imide can be synthesized through the reaction of calcium chloride (CaCl2) with bis(trifluoromethanesulfonyl)imide (NTf2) in an appropriate solvent such as acetonitrile. The reaction typically requires heating under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced by reacting calcium metal with bis(trifluoromethanesulfonyl)imide in a controlled environment. The reaction is carried out in a solvent that can dissolve both reactants, and the product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Calcium(II) bis(trifluoromethanesulfonyl)imide undergoes various types of reactions, including:

  • Oxidation: It can act as an oxidizing agent in certain reactions.

  • Reduction: It can facilitate reduction reactions under specific conditions.

  • Substitution: It is commonly used in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Typical reagents include alkyl halides and other electrophiles.

Major Products Formed: The major products formed from these reactions include various organic compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Calcium(II) bis(trifluoromethanesulfonyl)imide is unique in its ability to act as a strong Lewis acid catalyst. Similar compounds include:

  • Magnesium(II) bis(trifluoromethanesulfonyl)imide: Similar catalytic properties but different reactivity due to the different metal center.

  • Aluminum(III) bis(trifluoromethanesulfonyl)imide: Also used as a Lewis acid catalyst, but with different reactivity and selectivity.

Properties

IUPAC Name

calcium;bis(trifluoromethylsulfonyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Ca/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFABOCFDABTAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4CaF12N2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165324-09-4
Record name Calcium trifluoromethanesulfonimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trifluoromethanesulfonimide ((CF3SO2)2NH, hereinafter HTFSI) was dissolved in water to make a 1 mol/l (1M) solution. Calcium carbonate (CaCO3) was added to the solution with stirring to a molar ratio of 2:1 (HTFSI:CaCO3). A reaction of calcium carbonate and HTFSI produced calcium bistrifluoromethanesulfonimide, carbon dioxide and water as shown below: CaCO3+HTFSI=Ca(TFSI)2+CO2+H2O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcium(II) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Calcium(II) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Calcium(II) Bis(trifluoromethanesulfonyl)imide

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